Cas no 2586-34-7 (2-fluoro-N,N-dimethylbenzamide)

2-Fluoro-N,N-dimethylbenzamide is a fluorinated aromatic amide compound characterized by the presence of a fluorine substituent at the ortho position of the benzene ring and dimethylamide functionality. This structural configuration imparts unique reactivity and selectivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The fluorine atom enhances electron-withdrawing properties, influencing the compound's stability and interaction with biological targets. Its dimethylamide group offers versatility in further derivatization. The compound is typically employed in cross-coupling reactions, nucleophilic substitutions, and as a building block for more complex molecules. High purity grades are available to ensure consistent performance in research and industrial processes.
2-fluoro-N,N-dimethylbenzamide structure
2586-34-7 structure
Product Name:2-fluoro-N,N-dimethylbenzamide
CAS No:2586-34-7
MF:C9H10FNO
MW:167.180205821991
CID:1424691
PubChem ID:4467000
Update Time:2025-06-30

2-fluoro-N,N-dimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 2-fluoro-N,N-dimethyl-
    • 2-fluoro-N,N-dimethylbenzamide
    • AKOS003558350
    • Z32014394
    • GEZAHTYEQSVVEH-UHFFFAOYSA-N
    • MFCD01214099
    • 2586-34-7
    • F1084-0779
    • SCHEMBL254968
    • DTXSID60403598
    • MDL: MFCD01214099
    • Inchi: 1S/C9H10FNO/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,1-2H3
    • InChI Key: GEZAHTYEQSVVEH-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(N(C)C)=O

Computed Properties

  • Exact Mass: 167.0747
  • Monoisotopic Mass: 167.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31

2-fluoro-N,N-dimethylbenzamide Pricemore >>

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Additional information on 2-fluoro-N,N-dimethylbenzamide

Introduction to 2-fluoro-N,N-dimethylbenzamide (CAS No. 2586-34-7)

2-fluoro-N,N-dimethylbenzamide, with the chemical identifier CAS No. 2586-34-7, is a fluorinated benzamide derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a subject of extensive research in drug discovery and development. The presence of a fluorine atom at the 2-position of the benzene ring introduces unique electronic and steric properties, which can modulate the pharmacokinetic and pharmacodynamic profiles of the molecule. Such structural features are often exploited to enhance binding affinity, metabolic stability, and overall therapeutic efficacy.

The synthesis of 2-fluoro-N,N-dimethylbenzamide involves well-established organic chemistry methodologies, including nucleophilic aromatic substitution and amide bond formation. The fluorine atom is typically introduced via halogen exchange reactions or direct fluorination techniques, which require precise control over reaction conditions to ensure high yield and purity. The N,N-dimethylamino group at the amide position contributes to the compound's solubility and bioavailability, making it a promising candidate for further pharmacological investigation.

In recent years, 2-fluoro-N,N-dimethylbenzamide has been studied for its potential applications in various therapeutic areas. One notable area of interest is its role as an intermediate in the synthesis of kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The fluorine moiety enhances the interactions between the molecule and its target proteins, leading to improved selectivity and potency. For instance, studies have demonstrated that fluorinated benzamides can serve as scaffolds for developing small-molecule inhibitors that modulate tyrosine kinase activity, a critical pathway in many disease states.

Another emerging field where 2-fluoro-N,N-dimethylbenzamide shows promise is in the development of antimicrobial agents. The increasing prevalence of drug-resistant bacteria necessitates the discovery of novel antimicrobial compounds with unique mechanisms of action. Fluorinated benzamides have been shown to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. Preliminary studies indicate that derivatives of 2-fluoro-N,N-dimethylbenzamide exhibit promising activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). This finding underscores the compound's potential as a lead structure for further optimization into next-generation antibiotics.

The pharmacological profile of 2-fluoro-N,N-dimethylbenzamide is further enhanced by its ability to cross biological membranes due to its lipophilic nature. This property is particularly advantageous for drugs that require systemic distribution to reach their target sites effectively. Additionally, computational modeling studies have suggested that the fluorine atom at the 2-position induces conformational changes in the benzamide core, which can improve binding interactions with biological targets. Such insights are invaluable for rational drug design and optimization efforts.

Recent advances in metabolomics have also shed light on the metabolic fate of 2-fluoro-N,N-dimethylbenzamide in vivo. Studies using mass spectrometry techniques have identified key metabolites formed through oxidative and hydrolytic pathways. Understanding these metabolic processes is crucial for predicting drug efficacy and safety profiles. For example, the conversion of 2-fluoro-N,N-dimethylbenzamide into more polar metabolites may influence its half-life and excretion rates, which are critical parameters for drug dosing regimens.

The synthetic accessibility of 2-fluoro-N,N-dimethylbenzamide makes it an attractive building block for medicinal chemists exploring novel drug candidates. By modifying substituents on the benzene ring or altering the amide functionality, researchers can generate libraries of derivatives with tailored biological activities. Such libraries are instrumental in high-throughput screening campaigns aimed at identifying lead compounds for further development.

In conclusion, 2-fluoro-N,N-dimethylbenzamide (CAS No. 2586-34-7) represents a structurally intriguing molecule with significant potential in pharmaceutical applications. Its unique combination of electronic properties, metabolic stability, and bioavailability positions it as a valuable asset in drug discovery efforts across multiple therapeutic areas. As research continues to uncover new biological functions and synthetic strategies for this compound, its role in developing next-generation therapeutics is likely to expand further.

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